Human TR-Agonist Potency (EC×10) of 3-Chloro Thyroxine vs. T3, T4, and rT3 in a Standardized Yeast Two-Hybrid Assay
In a 2022 study evaluating hTR-agonist activity of 796 compounds using a yeast two-hybrid assay, 3-Chloro-3',5,5'-triiodo-L-thyronine (Cl-3-T3) exhibited an EC×10 of 4.8 nM (95% CI: 4.2–5.4 nM). This represents approximately 2.8-fold lower potency than the endogenous agonists T3 and T4 (both EC×10 = 1.7 nM), but approximately 1.5-fold higher potency than its direct structural precursor reverse T3 (rT3, EC×10 = 7.0 nM, 95% CI: 6.4–7.7 nM) [1]. Notably, chlorine substitution at position 3 of the inner ring of rT3 converted a compound with relatively weak TR-agonist activity into one with activity described as 'equivalent to that of T3 and T4,' representing the first report of high TR-agonist activity for this chlorinated analog [1].
| Evidence Dimension | hTR-agonist activity: tenfold effective concentration (EC×10, nM) in yeast two-hybrid assay with Saccharomyces cerevisiae Y190 |
|---|---|
| Target Compound Data | EC×10 = 4.8 nM (95% CI: 4.2–5.4 nM) for 3-Chloro-3',5,5'-triiodo-L-thyronine (Cl-3-T3) |
| Comparator Or Baseline | T3: EC×10 = 1.7 nM (0.93–2.5); T4: EC×10 = 1.7 nM (1.3–2.1); rT3: EC×10 = 7.0 nM (6.4–7.7); TRIAC: EC×10 = 0.0083 nM; GC-1: EC×10 = 0.051 nM; DITPA: EC×10 = 3.0 nM |
| Quantified Difference | Cl-3-T3 is 2.8-fold less potent than T3/T4; 1.5-fold more potent than rT3; 578-fold less potent than TRIAC; ~1.6-fold less potent than DITPA |
| Conditions | Yeast two-hybrid assay; hTR (human thyroid receptor); chemiluminescent detection; EC×10 defined as concentration producing signal 10× blank control; mean of 3 replicates |
Why This Matters
This places 3-Chloro Thyroxine in a defined potency window—more active than the classically 'inactive' rT3 but less potent than the endogenous hormones—enabling its use as a calibrator of intermediate TR-agonist effect size in screening cascades and environmental monitoring panels.
- [1] Omagari R, Yagishita M, Yamasaki M, Kamata R, Terasaki M, Shiraishi F, Kubo T, Nakajima D. Evaluation of human thyroid receptor-agonist activity in 796 chemical compounds using a yeast two-hybrid assay with Saccharomyces cerevisiae Y190. Environmental Monitoring and Contaminants Research. 2022;2:54-59. Table 1, pp. 56-57. View Source
